rac 6-Bromo Phenylephrine Hydrochloride
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Overview
Description
rac 6-Bromo Phenylephrine Hydrochloride: is a chemical compound with the molecular formula C9H13BrClNO2 and a molecular weight of 282.56 . It is a derivative of phenylephrine, a well-known alpha-1 adrenergic receptor agonist used in various medical applications . The compound is primarily used in biochemical and proteomics research .
Preparation Methods
The synthesis of rac 6-Bromo Phenylephrine Hydrochloride involves several steps, starting with the bromination of phenylephrine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the phenylephrine molecule.
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
rac 6-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of phenylephrine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
rac 6-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is employed in biochemical assays to study the interactions of alpha-1 adrenergic receptors with various ligands.
Medicine: Research involving this compound helps in understanding the pharmacological effects of phenylephrine derivatives and their potential therapeutic applications.
Mechanism of Action
rac 6-Bromo Phenylephrine Hydrochloride exerts its effects primarily through its action on alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and increased blood pressure. The compound binds to these receptors, activating the associated G proteins and triggering a cascade of intracellular signaling pathways. This leads to the physiological effects observed with phenylephrine derivatives .
Comparison with Similar Compounds
rac 6-Bromo Phenylephrine Hydrochloride can be compared with other phenylephrine derivatives and alpha-1 adrenergic receptor agonists:
Phenylephrine: The parent compound, widely used as a decongestant and vasopressor.
Methoxamine: Another alpha-1 adrenergic receptor agonist used to treat hypotension.
Midodrine: A prodrug that is converted to an active metabolite, desglymidodrine, which acts on alpha-1 adrenergic receptors to increase blood pressure.
This compound is unique due to the presence of the bromine atom, which can influence its binding affinity and selectivity for alpha-1 adrenergic receptors, potentially leading to different pharmacological profiles and applications .
Properties
IUPAC Name |
4-bromo-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXUJKAFSLXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Br)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-54-5 |
Source
|
Record name | Benzenemethanol, 2-bromo-5-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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